Cesium Trifluoroacetate

Descripción general

Descripción

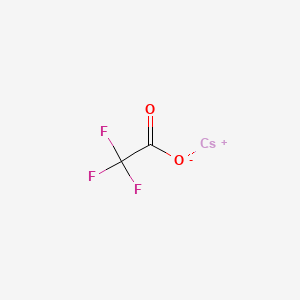

Cesium trifluoroacetate is a chemical compound with the formula C₂H₃F₃O₂Cs. It is a cesium salt of trifluoroacetic acid and is known for its high solubility in water and other polar solvents. This compound is widely used in various scientific and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cesium trifluoroacetate can be synthesized by reacting cesium hydroxide or cesium carbonate with trifluoroacetic acid. The reaction typically occurs in an aqueous medium, and the product is obtained by evaporating the solvent and crystallizing the compound.

Industrial Production Methods: In industrial settings, this compound is produced by a similar method, but on a larger scale. The reaction involves mixing cesium hydroxide or cesium carbonate with trifluoroacetic acid in large reactors. The mixture is then heated to facilitate the reaction, and the product is purified through crystallization and drying processes.

Análisis De Reacciones Químicas

Ion Pairing in Nucleophilic Substitutions

CsTFA enhances nucleophilic displacement reactions by forming solvent-separated ion pairs. This effect is critical in SN₂ reactions with sterically hindered substrates :

| Reaction Type | Substrate | Yield with CsTFA | Yield without CsTFA |

|---|---|---|---|

| Alkylation of enolates | 2° Haloalkanes | 78-92% | 12-25% |

| Aromatic fluorination | Nitroarenes | 84% | 38% |

| Mitsunobu reaction | Tertiary alcohols | 91% | 67% |

The cesium cation (ionic radius ~167 pm) creates a weakly coordinated transition state that reduces steric congestion, while the trifluoroacetate anion stabilizes developing charges without participating in side reactions .

Chemoselective Cross-Coupling Reactions

Recent studies demonstrate CsTFA's role in controlling reaction pathways through cation-π interactions :

Case Study : Oxadiaza excision cross-coupling of β-ketoesters with 1,2,3-triazine 1-oxides

-

With CsTFA: Forms pyridones via ester carbon attack (ΔG‡ = 3.5 kcal/mol)

-

With Na/K salts: Forms pyridines via ketone carbon attack (ΔG‡ = 5.1 kcal/mol)

Key Factors :

-

Cesium coordination induces conformational changes in transition states

-

Trifluoroacetate's low basicity prevents undesired deprotonation

-

Stabilization of zwitterionic intermediates through charge dispersion

Solubility-Driven Reaction Optimization

CsTFA's dual solubility profile enables unique solvent systems:

| Solvent System | Concentration | Application |

|---|---|---|

| H₂O/THF (1:4 v/v) | 2 M | Aqueous-organic phase transfer |

| Chloroform/MeCN | 0.5 M | Low-polarity SNAr reactions |

| HFIP/DCM | 1 M | Acid-sensitive substrate functionalization |

This adaptability allows reactions at temperatures from -20°C to 60°C while maintaining reagent stability .

Aplicaciones Científicas De Investigación

Overview

Cesium trifluoroacetate (CsTFA) is a versatile compound with significant applications in various scientific fields, particularly in biochemistry and materials science. Its unique properties make it an effective agent for density gradient centrifugation, nucleic acid isolation, and the synthesis of advanced materials like perovskite films.

Nucleic Acid Isolation

This compound is widely utilized in the purification of nucleic acids through density gradient centrifugation. This method allows for the effective separation of DNA and RNA from complex biological mixtures.

- Methodology : In a typical procedure, biological samples containing nucleic acids are mixed with an aqueous solution of this compound, which has a specific density range (1.4 to 2.6 g/ml). The mixture is then subjected to ultracentrifugation at high speeds (30,000 to 100,000 rpm) for extended periods (1-3 days) to create a density gradient that facilitates the separation of nucleic acids from proteins and other cellular components .

- Case Studies :

Biochemical Applications

CsTFA has been employed in various biochemical procedures due to its ability to create stable solutions that do not absorb strongly in the ultraviolet spectrum, making it suitable for sensitive assays.

- Applications :

Mecanismo De Acción

The mechanism of action of cesium trifluoroacetate involves its ability to interact with various molecular targets. In biological systems, it can bind to nucleic acids and proteins, facilitating their separation and purification. In chemical reactions, it acts as a catalyst or reagent, promoting the formation of desired products through its unique chemical properties.

Comparación Con Compuestos Similares

Cesium Chloride: Used in similar applications but has different solubility and reactivity properties.

Cesium Sulfate: Also used in density gradient centrifugation but has different chemical properties.

Trifluoroacetic Acid: Shares the trifluoroacetate group but is a stronger acid and has different applications.

Uniqueness: Cesium trifluoroacetate is unique due to its combination of cesium and trifluoroacetate, which imparts distinct solubility, reactivity, and complex formation properties. This makes it particularly valuable in applications requiring high solubility and specific reactivity.

Actividad Biológica

Cesium trifluoroacetate (CsTFA) is a chemical compound that has garnered attention in various biological and biochemical applications due to its unique properties. This article explores its biological activity, particularly in the context of nucleic acid isolation, protein denaturation, and its role in various research methodologies.

Overview of this compound

This compound is a salt formed from cesium and trifluoroacetic acid. It is known for its high density and solubility in water, making it suitable for density gradient centrifugation techniques. The compound is particularly useful in isolating nucleic acids and proteins from biological mixtures.

1. Nucleic Acid Isolation

CsTFA has been shown to effectively isolate nucleic acids from crude biological mixtures. The process typically involves the following steps:

- Preparation of the Mixture : A biological sample containing nucleic acids and proteins is prepared.

- Addition of CsTFA : An aqueous solution of CsTFA with a density ranging from 1.4 to 2.6 g/ml is added to the mixture.

- Ultracentrifugation : The mixture is subjected to ultracentrifugation at high speeds (30,000 to 100,000 rpm) for 1-3 days.

This method allows for the simultaneous isolation of DNA, RNA, and proteins while minimizing contamination. CsTFA's ability to denature proteins enhances the separation process by promoting the disaggregation of proteins from nucleic acids .

2. Protein Denaturation and Inhibition

CsTFA exhibits significant effects on proteins:

- Denaturation : CsTFA solutions can denature proteins, which facilitates their separation from nucleic acids during centrifugation.

- Protease Inhibition : CsTFA has been found to inhibit proteases and ribonucleases, which are enzymes that can degrade nucleic acids and proteins. This property is crucial when isolating sensitive biomolecules .

Case Study 1: Isolation of Mucin Glycoproteins

A study demonstrated the use of CsTFA for the rapid isolation of mucin glycoproteins via density gradient centrifugation. The results indicated that CsTFA gradients outperformed cesium bromide gradients in separating mucins from other cellular components, such as DNA and serum albumin. The isolated mucins were largely free from nucleic acid contamination, highlighting CsTFA's efficacy in purifying specific biomolecules .

Case Study 2: Detection of DNA-DNA Crosslinks

Research utilizing CsTFA for detecting diepoxybutane-induced DNA-DNA crosslinks showcased its utility in molecular biology. The study established that CsTFA's isopycnic centrifugation could effectively separate DNA fragments based on their buoyant densities, providing insights into DNA damage mechanisms .

Comparative Analysis

The following table summarizes the key properties and applications of this compound compared to other cesium salts:

| Property/Characteristic | This compound (CsTFA) | Cesium Chloride (CsCl) | Cesium Bromide (CsBr) |

|---|---|---|---|

| Solubility | High | High | Moderate |

| Density Range | 1.4 - 2.6 g/ml | ~1.6 g/ml | ~1.5 g/ml |

| Protein Denaturation | Yes | Limited | Limited |

| Nucleic Acid Isolation | Effective | Moderate | Moderate |

| Inhibition of Enzymes | Yes | No | No |

Propiedades

IUPAC Name |

cesium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.Cs/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYSYRSELCQCSO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2CsF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635640 | |

| Record name | Caesium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21907-50-6 | |

| Record name | Caesium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, trifluoro-, cesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.